ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate
CAS No.: 1040636-00-7
Cat. No.: VC11956451
Molecular Formula: C27H31N3O4
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-00-7 |
|---|---|
| Molecular Formula | C27H31N3O4 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | ethyl 4-[[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C27H31N3O4/c1-4-33-25-17-24(19-8-6-18(3)7-9-19)29-23-11-10-20(16-22(23)25)26(31)28-21-12-14-30(15-13-21)27(32)34-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,28,31) |
| Standard InChI Key | YAUKYTDHNSDEQF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C |
| Canonical SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure comprises a 4-ethoxy-2-(4-methylphenyl)quinoline scaffold connected via an amide bond to a piperidine ring, which is further esterified with an ethyl carboxylate group . Key structural attributes include:
-
Quinoline Core: The quinoline system is substituted at the 4-position with an ethoxy group and at the 2-position with a 4-methylphenyl group, enhancing lipophilicity and steric bulk.
-
Piperidine-Carboxylate Moiety: The piperidine ring introduces conformational flexibility, while the ethyl carboxylate may influence solubility and metabolic stability .
Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 461.6 g/mol | |
| XLogP3 | 4.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 80.8 Ų | |
| Rotatable Bond Count | 7 |
The compound’s moderate lipophilicity (XLogP3 = 4.7) and polar surface area (80.8 Ų) suggest balanced membrane permeability and potential oral bioavailability . Its seven rotatable bonds indicate conformational flexibility, which may impact target binding kinetics .
Synthesis and Preparation
Challenges and Optimization
-
Regioselectivity: Ensuring substitution at the quinoline’s 6-position requires careful control of reaction conditions .
-
Amide Coupling Efficiency: Steric hindrance from the 4-methylphenyl group may necessitate high-activation coupling agents .
Biological Activities and Mechanistic Insights
Anticancer Activity
While direct evidence is limited, structural analogs inhibit kinases involved in cancer progression. For example, the quinoline-piperidine scaffold resembles inhibitors of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) . The ethyl carboxylate moiety may mimic ATP’s phosphate group, enabling competitive binding at kinase active sites .
Other Therapeutic Prospects
-
Anti-inflammatory Effects: Quinoline derivatives modulate NF-κB and COX-2 pathways, suggesting potential in inflammatory diseases .
-
Antimicrobial Activity: Piperidine-containing compounds exhibit broad-spectrum activity against bacterial and fungal pathogens .
Pharmacological Applications and Comparative Analysis
Drug Likeness and ADMET Profiles
| Parameter | Prediction | Rationale |
|---|---|---|
| Oral Bioavailability | Moderate | logP = 4.7, TPSA = 80.8 Ų |
| Blood-Brain Barrier Penetration | Low | High molecular weight (>450 Da) |
| CYP450 Inhibition | Likely | Quinoline moiety |
Comparison with Related Compounds
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| CCT251236 | Bisamide core | HSF1 pathway inhibition |
| F473-2423 | Furan-2-yl methanone | Undisclosed |
| VC11956451 | Piperidine-carboxylate | Antimalarial lead |
The target compound’s piperidine-carboxylate group may improve solubility compared to furan-containing analogs .
Future Directions and Research Opportunities
Synthesis Optimization
-
Green Chemistry Approaches: Explore microwave-assisted or flow chemistry to reduce reaction times and improve yields .
-
Enantioselective Synthesis: Investigate chiral catalysts to access stereoisomers with enhanced potency .
Target Identification
-
Chemical Proteomics: Use kinobeads or affinity chromatography to identify protein targets .
-
Transcriptomic Profiling: Assess gene expression changes in treated cancer cell lines .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume